molecular formula C17H16N4O3S B3388812 2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 893725-83-2

2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B3388812
CAS No.: 893725-83-2
M. Wt: 356.4 g/mol
InChI Key: MQRILHUFQAOUSP-UHFFFAOYSA-N
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Description

The compound 2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid features a 1,2,4-triazole core substituted at position 4 with a 4-ethoxyphenyl group and at position 5 with a pyridin-4-yl moiety. This structure is part of a broader class of 1,2,4-triazole derivatives, which are widely studied for their antimicrobial, anti-inflammatory, and antioxidant activities .

Properties

IUPAC Name

2-[[4-(4-ethoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-2-24-14-5-3-13(4-6-14)21-16(12-7-9-18-10-8-12)19-20-17(21)25-11-15(22)23/h3-10H,2,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRILHUFQAOUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

Modifications at Position 4
  • This analog may exhibit reduced solubility due to the absence of the polar ethoxy group .
  • 4-Phenyl analog (): The lack of an ethoxy group decreases polarity, likely reducing aqueous solubility compared to the target compound. This structural simplicity may impact pharmacokinetic properties .
  • Degradation studies under acidic/alkaline conditions show cleavage of the morpholinium counterion to form the free acetic acid derivative, highlighting the importance of the acetic acid group in stability .
Modifications at Position 5
  • Pyridin-3-yl and Pyridin-2-yl analogs (): Substituting pyridin-4-yl with pyridin-3-yl or pyridin-2-yl alters hydrogen-bonding and π-π stacking interactions. For example, 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () demonstrates how positional isomerism influences biological activity and receptor binding .

Variations in the Sulfanyl-Linked Moiety

  • Acetonitrile and Hydrazide Derivatives (): Replacing acetic acid with acetonitrile (e.g., 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, 5o in ) or hydrazide (e.g., 893727-39-4 in ) modifies reactivity and solubility. Acetonitrile derivatives (melting point 237–240°C) exhibit higher thermal stability but lower solubility in polar solvents compared to acetic acid analogs .

Physicochemical and Stability Comparisons

Melting Points and Solubility

Compound Substituents (Position 4) Melting Point (°C) Key Functional Group Reference
Target Compound 4-Ethoxyphenyl Not reported Acetic acid
5m () Phenyl 147–149 Butylthio
5o () Phenyl 237–240 Acetonitrile
4-(4-Chlorophenyl) analog () 4-Chlorophenyl Not reported Acetic acid

Stability Under Stress Conditions

  • Degradation Pathways : The morpholinium salt of a related compound () undergoes hydrolysis under acidic conditions to form the acetic acid derivative, emphasizing the stability of the carboxylic acid group. UV radiation and oxidative stress (H₂O₂) accelerate degradation, suggesting the need for protective formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-ethoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

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